molecular formula C12H10N2O B13303137 2-(6-Methoxyquinolin-3-yl)acetonitrile

2-(6-Methoxyquinolin-3-yl)acetonitrile

Cat. No.: B13303137
M. Wt: 198.22 g/mol
InChI Key: CIRROQMNLZXYFH-UHFFFAOYSA-N
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Description

2-(6-Methoxyquinolin-3-yl)acetonitrile (CAS 1421601-64-0) is a chemical compound with the molecular formula C12H10N2O and a molecular weight of 198.22 g/mol . As a nitrile-functionalized quinoline derivative, it serves as a valuable synthetic building block in organic chemistry and medicinal chemistry research. Quinolines and their analogs are privileged structures in drug discovery due to their diverse biological activities. For instance, certain aminoquinoline-based compounds have been identified as inhibitors of molecular chaperones like Hsp90, which is a significant target in oncology research . The methoxy and nitrile functional groups on this quinoline scaffold offer versatile handles for further chemical modification, making it a useful intermediate for the synthesis of more complex molecules for various biochemical and pharmacological applications. This product is intended for research purposes only and is not approved for human, diagnostic, or therapeutic use.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-(6-methoxyquinolin-3-yl)acetonitrile

InChI

InChI=1S/C12H10N2O/c1-15-11-2-3-12-10(7-11)6-9(4-5-13)8-14-12/h2-3,6-8H,4H2,1H3

InChI Key

CIRROQMNLZXYFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)CC#N

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

A general synthetic route for quinoline derivatives involves the following steps:

  • Step 1: Formation of the Quinoline Core

    • Start with an appropriate aniline derivative.
    • Use a method such as the Skraup reaction to form the quinoline ring.
  • Step 2: Introduction of the Methoxy Group

    • Use sodium methoxide to introduce the methoxy substituent at the desired position on the quinoline ring.
  • Step 3: Formation of the Acetonitrile Side Chain

    • This step may involve a cyanation reaction or the use of a nitrile-forming reagent to attach the acetonitrile group to the quinoline core.

Analysis of Preparation Methods

Comparison of Synthetic Routes

Synthetic Route Key Steps Advantages Disadvantages
Skraup Reaction Formation of quinoline core, methoxylation, cyanation Well-established method, high yield potential Requires careful control of conditions, potential for side reactions
Doebner-Miller Reaction Similar to Skraup but uses different conditions Offers flexibility in starting materials May require additional purification steps

Challenges and Opportunities

  • Challenges : The synthesis of 2-(6-Methoxyquinolin-3-yl)acetonitrile can be challenging due to the need for precise control over reaction conditions to achieve high yields and purity.
  • Opportunities : The development of new synthetic routes or optimization of existing methods could improve efficiency and reduce costs, making this compound more accessible for further research and applications.

Research Findings and Perspectives

Recent research in quinoline chemistry highlights the importance of these compounds in pharmaceutical applications, including antimalarial and anticancer activities. The synthesis of quinoline derivatives like 2-(6-Methoxyquinolin-3-yl)acetonitrile contributes to the broader understanding of quinoline chemistry and its potential applications.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the quinoline structure affect biological activity. For 2-(6-Methoxyquinolin-3-yl)acetonitrile , such studies could provide insights into how the methoxy and acetonitrile groups influence its potential biological activities.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxyquinolin-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(6-Methoxyquinolin-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(6-Methoxyquinolin-3-yl)acetonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following table compares 2-(6-Methoxyquinolin-3-yl)acetonitrile with structurally related acetonitrile derivatives:

Compound Name Molecular Formula Core Structure Substituents Molecular Weight (g/mol) Key Features
2-(6-Methoxyquinolin-3-yl)acetonitrile C₁₂H₁₀N₂O Quinoline 6-OCH₃, 3-CH₂CN 198.22* Potential pharmacological activity due to quinoline and nitrile groups
2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile C₈H₇ClN₂O Pyridine 6-Cl, 3-OCH₃, 2-CH₂CN 182.61 Chlorine substituent enhances electrophilicity; CCS (collision cross-section) data available
2-(6-Methoxy-2-methylpyridin-3-yl)acetonitrile C₉H₁₀N₂O Pyridine 6-OCH₃, 2-CH₃, 3-CH₂CN 162.19 Methyl group increases lipophilicity; stored at 2–8°C
6-Benzyloxyindole-3-acetonitrile C₁₇H₁₄N₂O Indole 6-OBn, 3-CH₂CN 262.31 Benzyloxy group improves membrane permeability; used in drug intermediates
2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile C₆H₆N₂O Oxazole 4-CH₃, 3-CH₂CN 122.13 Oxazole core confers metabolic stability; no safety data available

*Calculated based on analogous compounds.

Physicochemical Properties

  • Solubility and Stability :
    • Pyridine derivatives (e.g., 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile) exhibit moderate solubility in polar aprotic solvents like DMF.
    • Indole-based nitriles (e.g., 6-Benzyloxyindole-3-acetonitrile) show enhanced stability in acidic conditions due to aromatic stabilization.
  • Spectroscopic Data :
    • IR spectra of similar nitriles show characteristic -CN stretches at ~2,206 cm⁻¹.
    • ¹H-NMR signals for methoxy groups typically appear at δ 3.7–4.2 ppm.

Biological Activity

2-(6-Methoxyquinolin-3-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. Characterized by a quinoline ring with a methoxy substituent and an acetonitrile group, it has a molecular formula of C12H10N2O and a molecular weight of 198.22 g/mol. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of 2-(6-Methoxyquinolin-3-yl)acetonitrile is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methoxy group enhances the compound's electronic properties, which may facilitate binding to active sites on target proteins. This interaction can inhibit enzyme activity or modulate receptor function, thereby influencing various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes by blocking substrate access.
  • Receptor Modulation : It could potentially act as an agonist or antagonist at specific receptors, affecting signaling pathways.

Biological Activity Studies

Research has demonstrated the promising biological activities of 2-(6-Methoxyquinolin-3-yl)acetonitrile across various assays, particularly in cancer research.

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor effects. For instance, compounds structurally related to 2-(6-Methoxyquinolin-3-yl)acetonitrile have shown significant antiproliferative activity against various cancer cell lines.

CompoundCell LineIC50 (µM)
IMB-1406HepG26.92
IMB-1406MCF-78.99
2-(6-Methoxyquinolin-3-yl)acetonitrileA549TBD

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Apoptosis Induction

Studies indicate that related compounds can induce apoptosis in cancer cells via mitochondrial pathways. For example, treatment with similar quinoline derivatives has been shown to:

  • Increase Bax expression and decrease Bcl-2 levels.
  • Activate caspase-3 in a concentration-dependent manner, leading to programmed cell death.

Case Studies

Several case studies have explored the efficacy and safety profiles of quinoline derivatives similar to 2-(6-Methoxyquinolin-3-yl)acetonitrile:

  • Study on HepG2 Cells : A study demonstrated that treatment with quinoline derivatives resulted in significant apoptosis through mitochondrial dysfunction, evidenced by flow cytometry analysis showing increased percentages of cells with collapsed mitochondrial membrane potentials .
  • Antiproliferative Screening : A series of quinoline derivatives were screened for antiproliferative activity against multiple cancer cell lines, revealing that modifications around the quinoline moiety significantly affected their potency .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (PK) and toxicity profiles of 2-(6-Methoxyquinolin-3-yl)acetonitrile is crucial for its development as a therapeutic agent. Preliminary studies suggest:

  • Absorption : The compound exhibits favorable absorption characteristics.
  • Distribution : It may distribute widely due to its lipophilic nature.
  • Metabolism : Further studies are needed to elucidate metabolic pathways.
  • Toxicity : Initial toxicity assessments indicate manageable profiles; however, comprehensive toxicity studies are warranted.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2-(6-Methoxyquinolin-3-yl)acetonitrile, and how can researchers interpret critical spectral data?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H NMR to identify methoxy protons (δ ~3.8–4.0 ppm) and acetonitrile protons (δ ~2.5–3.5 ppm). 13^{13}C NMR can confirm the nitrile carbon (δ ~115–120 ppm) and quinoline ring carbons.
  • Infrared Spectroscopy (IR) : The nitrile group exhibits a sharp C≡N stretch (~2240 cm1^{-1}), while the quinoline C-O-C (methoxy) stretch appears ~1250 cm1^{-1}.
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX or WinGX software suites for data refinement . Compare lattice parameters with similar quinoline derivatives (e.g., PubChem CID 63204030 for analogous compounds) .

Q. What synthetic routes are commonly employed for the preparation of 2-(6-Methoxyquinolin-3-yl)acetonitrile?

  • Methodological Answer :

  • Step 1 : Synthesize the quinoline core via Skraup or Doebner-Miller reactions, introducing the methoxy group at position 5.
  • Step 2 : Functionalize position 3 with acetonitrile using nucleophilic substitution (e.g., Knoevenagel condensation) or palladium-catalyzed cyanation.
  • Optimization : Use Design of Experiments (DOE) to vary solvents (e.g., DMF, THF), temperatures (80–120°C), and catalysts (e.g., CuI/1,10-phenanthroline) for yield maximization. Monitor reaction progress via TLC or HPLC.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 2-(6-Methoxyquinolin-3-yl)acetonitrile derivatives?

  • Methodological Answer :

  • Standardization : Replicate assays under identical conditions (e.g., cell lines, incubation times, controls). Use PubChem bioactivity data for baseline comparisons .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to aggregate data from multiple studies. Address variability via sensitivity analysis for parameters like IC50_{50} values.
  • Mechanistic Studies : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to validate target interactions.

Q. What computational approaches are suitable for modeling the electronic properties of 2-(6-Methoxyquinolin-3-yl)acetonitrile?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental NMR shifts (e.g., 13^{13}C nitrile carbon) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess stability and solubility. Use software like Gaussian or ORCA for simulations.

Q. How can structural ambiguities in crystallographic data for 2-(6-Methoxyquinolin-3-yl)acetonitrile be addressed?

  • Methodological Answer :

  • Refinement Protocols : Use SHELXL for high-resolution data to resolve disorder in the methoxy or acetonitrile groups. Apply TWINABS for twinned crystals .
  • Validation Tools : Cross-check with PLATON or Mercury for symmetry errors. Compare bond lengths/angles with CSD (Cambridge Structural Database) entries for similar quinolines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.